4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
CAS No.:
Cat. No.: VC17517224
Molecular Formula: C17H17BrO4
Molecular Weight: 365.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17BrO4 |
|---|---|
| Molecular Weight | 365.2 g/mol |
| IUPAC Name | 4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde |
| Standard InChI | InChI=1S/C17H17BrO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3 |
| Standard InChI Key | XVUNZTJSDOHSCO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde (IUPAC name: 4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde) features a benzaldehyde backbone substituted at the 3- and 4-positions. The 3-position hosts an ethoxy group (-OCH₂CH₃), while the 4-position is occupied by a 2-(3-bromophenoxy)ethoxy moiety (-OCH₂CH₂O-C₆H₄Br). This arrangement introduces steric and electronic effects that influence the compound’s reactivity.
The molecular formula is calculated as C₁₇H₁₉BrO₅, derived from the benzaldehyde core (C₇H₆O), the 3-ethoxy group (C₂H₅O), and the 4-substituent (C₈H₈BrO₃). The presence of bromine contributes significantly to its molecular weight (approximately 383.24 g/mol) and polarizability.
Spectral and Physical Properties
While experimental data for this specific compound is sparse, analogous benzaldehyde derivatives provide insights into its expected characteristics:
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Melting Point | 85–95°C | Comparison with brominated analogs |
| Boiling Point | 320–340°C (at 760 mmHg) | Increased mass and polarity |
| Density | 1.3–1.5 g/cm³ | Bromine’s high atomic weight |
| Solubility | Low in water; soluble in DMF, THF | Polar aprotic solvent affinity |
The bromine atom enhances intermolecular interactions (e.g., halogen bonding), elevating melting and boiling points relative to non-halogenated analogs . Infrared (IR) spectroscopy would likely show stretches for the aldehyde C=O (~1700 cm⁻¹), aromatic C-Br (~600 cm⁻¹), and ether C-O (~1250 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectra would feature distinct splitting patterns for the ethoxy methylene groups and aromatic protons.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
3-Ethoxy-4-hydroxybenzaldehyde: Serves as the benzaldehyde core.
-
2-(3-Bromophenoxy)ethanol: Provides the bromophenoxy-ethoxy side chain.
Coupling these fragments via Williamson ether synthesis or nucleophilic substitution is the most plausible route.
Stepwise Synthesis
Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde
4-Hydroxybenzaldehyde undergoes ethylation using ethyl bromide (C₂H₅Br) in the presence of potassium carbonate (K₂CO₃) in acetone. Selective protection of the 4-hydroxy group ensures ethoxy substitution at the 3-position .
Step 2: Preparation of 2-(3-Bromophenoxy)ethanol
3-Bromophenol reacts with ethylene oxide under basic conditions (NaOH) to yield 2-(3-bromophenoxy)ethanol. This step exploits the nucleophilicity of the phenoxide ion.
Step 3: Etherification
3-Ethoxy-4-hydroxybenzaldehyde reacts with 2-(3-bromophenoxy)ethanol using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or a base-mediated SN2 mechanism (K₂CO₃, DMF). The latter is cost-effective for scale-up.
Reaction Scheme:
Industrial Scalability
Large-scale production would optimize solvent recovery (e.g., DMF distillation) and employ continuous flow reactors to enhance yield (>75%). Quality control via High-Performance Liquid Chromatography (HPLC) ensures purity ≥95%.
Chemical Reactivity and Functionalization
Aldehyde Group Transformations
The aldehyde moiety (-CHO) serves as a versatile handle for further derivatization:
-
Oxidation: Using KMnO₄ in acidic conditions yields the corresponding carboxylic acid (4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzoic acid).
-
Reduction: NaBH₄ in methanol produces the primary alcohol (4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzyl alcohol).
-
Condensation Reactions: Reaction with hydrazines forms hydrazones, useful in coordination chemistry.
Bromine Substitution
The bromine atom at the 3-position of the phenoxy group participates in cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aryl groups, expanding π-conjugation.
-
Nucleophilic Aromatic Substitution: Amines or thiols displace bromide under basic conditions, creating sulfonamide or thioether linkages.
Comparative Analysis with Structural Analogs
The ethoxy group at the 3-position enhances steric hindrance compared to methoxy analogs, potentially slowing nucleophilic attacks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume